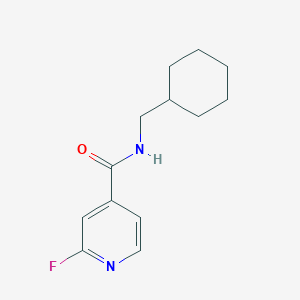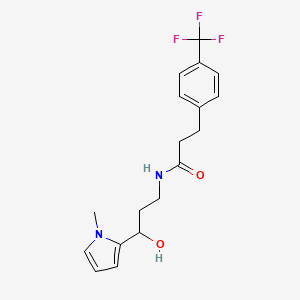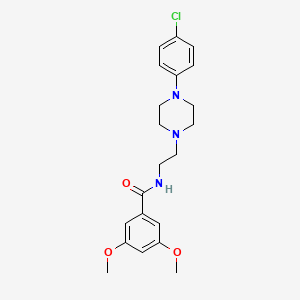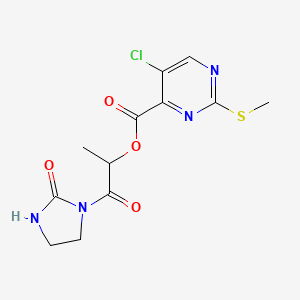
N-(cyclohexylmethyl)-2-fluoropyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(cyclohexylmethyl)-2-fluoropyridine-4-carboxamide, also known as CXM, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridine carboxamides and has been studied extensively for its pharmacological properties.
Scientific Research Applications
Radioligand Development for Neurological Imaging
One significant application of fluorinated pyridine derivatives is in the development of positron emission tomography (PET) tracers for neurological imaging. Compounds such as N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides have been synthesized and evaluated for their potential as PET radioligands, specifically targeting serotonin 5-HT(1A) receptors. These compounds have shown promise for in vivo quantification of 5-HT(1A) receptors, potentially aiding in the diagnosis and study of neuropsychiatric disorders (Gonzalo García et al., 2014).
Anticancer and Antimicrobial Agents
Another area of application for fluorinated pyridine carboxamides is in the development of anticancer and antimicrobial agents. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, related in structural motif to the query compound, have been investigated for their growth inhibitory properties against various cancer cell lines, showing potent cytotoxicity in some cases. Such compounds exemplify the potential of fluorinated pyridine carboxamides in oncology research (L. Deady et al., 2005).
Antituberculosis Agents
Compounds with structural features similar to N-(cyclohexylmethyl)-2-fluoropyridine-4-carboxamide have been explored as antituberculosis agents. Indole-2-carboxamides, for example, have emerged from phenotypic screening against mycobacteria as a promising class of antituberculosis agents. These studies have highlighted the importance of structural modifications to improve therapeutic efficacy and pharmacokinetic properties, offering a glimpse into how N-(cyclohexylmethyl)-2-fluoropyridine-4-carboxamide derivatives might be developed for similar applications (R. R. Kondreddi et al., 2013).
Synthesis and Biological Activity Evaluation
Further, the synthesis and biological activity of novel N-(ferrocenylmethyl)benzene-carboxamide derivatives have been reported, showcasing the utility of fluorinated compounds in evaluating cytotoxic effects on cancer cell lines. This research illustrates the broader applicability of fluorinated carboxamides in drug discovery, including the potential investigation into compounds like N-(cyclohexylmethyl)-2-fluoropyridine-4-carboxamide for similar purposes (Paula N. Kelly et al., 2007).
properties
IUPAC Name |
N-(cyclohexylmethyl)-2-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-12-8-11(6-7-15-12)13(17)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUJUVCXINDOQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=CC(=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3',5,5'-Tetrakis(methoxymethyl)-[1,1'-biphenyl]-4,4'-diol](/img/structure/B2420904.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2420906.png)

![7-(3-methoxyphenyl)-3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2420908.png)
![4-[4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2420912.png)
![(E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2420914.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2420918.png)


![N-(3-(dimethylamino)propyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2420925.png)
![(2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2420926.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine](/img/structure/B2420927.png)